3b,12b-Dihydroxy-5b-cholanoic acid
3b,12b-Dihydroxy-5b-cholanoic acid
elongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
84848-09-9
VCID:
VC20892020
InChI:
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
3b,12b-Dihydroxy-5b-cholanoic acid
CAS No.: 84848-09-9
Cat. No.: VC20892020
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | elongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 84848-09-9 |
| Molecular Formula | C24H40O4 |
| Molecular Weight | 392.6 g/mol |
| IUPAC Name | (4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Standard InChI | InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
| Standard InChI Key | KXGVEGMKQFWNSR-BYGCHKRWSA-N |
| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
| SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
| Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
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